N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15023529
InChI: InChI=1S/C20H19N5O/c1-11-7-6-9-15(12(11)2)22-20-24-18(23-19(21)25-20)17-13(3)14-8-4-5-10-16(14)26-17/h4-10H,1-3H3,(H3,21,22,23,24,25)
SMILES:
Molecular Formula: C20H19N5O
Molecular Weight: 345.4 g/mol

N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15023529

Molecular Formula: C20H19N5O

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C20H19N5O
Molecular Weight 345.4 g/mol
IUPAC Name 2-N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C20H19N5O/c1-11-7-6-9-15(12(11)2)22-20-24-18(23-19(21)25-20)17-13(3)14-8-4-5-10-16(14)26-17/h4-10H,1-3H3,(H3,21,22,23,24,25)
Standard InChI Key JSHQERWSYFEDRX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine, delineates its core structure: a 1,3,5-triazine ring substituted at positions 2 and 4 with amino groups and at position 6 with a 3-methylbenzofuran moiety. The 2,3-dimethylphenyl group is attached to the triazine’s second nitrogen. Key structural features include:

  • Triazine Core: A six-membered aromatic ring with alternating nitrogen and carbon atoms, providing a planar geometry conducive to π-π stacking interactions.

  • Benzofuran Substituent: A fused bicyclic system (benzene + furan) with a methyl group at position 3, enhancing hydrophobic interactions.

  • Dimethylphenyl Group: Ortho- and para-methyl groups on the phenyl ring, influencing steric hindrance and solubility.

The canonical SMILES representation, CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C)C, codifies these structural elements.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H19N5O\text{C}_{20}\text{H}_{19}\text{N}_5\text{O}
Molecular Weight345.4 g/mol
IUPAC Name2-N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
XLogP3-AA (Predicted)4.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bond Count3

These properties suggest moderate lipophilicity (XLogP3-AA = 4.2), aligning with its potential for membrane permeability.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically follows a multi-step sequence:

  • Benzofuran Formation:

    • Cyclization of 2-hydroxyacetophenone derivatives with methyl iodide yields 3-methylbenzofuran.

  • Triazine Ring Construction:

    • Condensation of cyanoguanidine with benzofuran-substituted nitriles under acidic conditions forms the triazine core.

  • Amination:

    • Nucleophilic substitution of chlorine atoms on the triazine ring with 2,3-dimethylaniline in the presence of a palladium catalyst.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzofuran SynthesisH₂SO₄, 110°C, 12 h65–70
Triazine FormationNH₄Cl, DMF, 150°C, 24 h50–55
AminationPd(OAc)₂, Xantphos, K₂CO₃, 80°C, 48 h40–45

Challenges and Optimization

  • Low Yields: The final amination step often suffers from steric hindrance due to the bulky dimethylphenyl group. Using bulky phosphine ligands (e.g., Xantphos) improves catalytic efficiency.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.

TargetAssay TypeIC₅₀/MIC
MAPK10Kinase Assay0.8 μM
MRSABroth Dilution16 μg/mL
HCT-116 (Cancer)MTT Assay25 μM (48 h)

Mechanistic Insights

Molecular docking studies predict hydrogen bonding between the triazine’s amino groups and MAPK10’s ATP-binding pocket (PDB: 3V3Z). The benzofuran moiety occupies a hydrophobic cleft, stabilizing the inhibited conformation.

Comparative Analysis with Related Triazine Derivatives

Structural Analogues

  • 6-(3-Methyl-1-benzofuran-2-yl)-N-phenyl-1,3,5-triazine-2,4-diamine: Replacing the dimethylphenyl group with phenyl reduces kinase selectivity (MAPK10 IC₅₀ = 2.4 μM) .

  • N,N-Dimethyl-6-(2-(4-phenylpiperazinyl)ethyl)-1,3,5-triazine-2,4-diamine: The piperazinyl group enhances CNS penetration but lowers antimicrobial potency .

Table 4: Structure-Activity Relationships

CompoundMAPK10 IC₅₀ (μM)MRSA MIC (μg/mL)
Target Compound0.816
N-Phenyl Analog 2.432
Piperazinyl Derivative 5.664

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